molecular formula C6H10Cl2N2 B1458259 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride CAS No. 1797374-16-3

5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride

Cat. No.: B1458259
CAS No.: 1797374-16-3
M. Wt: 181.06 g/mol
InChI Key: UPDGUUGTCKDPMG-UHFFFAOYSA-N
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Description

5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride is a pyrazole derivative supplied for early discovery research. With the molecular formula C6H9ClN2 , this compound belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms . Pyrazole derivatives are recognized in scientific literature as a pharmacologically significant active scaffold and are frequently investigated for their diverse biological activities . Researchers utilize this and similar pyrazole-based structures in various exploratory studies, given that the pyrazole nucleus is present in compounds with a wide spectrum of pharmacological properties, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral activities . The core pyrazole structure is known to undergo electrophilic substitution at position 4 and nucleophilic attacks at positions 3 and 5, making it a versatile intermediate for further chemical functionalization and synthesis . The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2-chloroethyl)-1-methylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2.ClH/c1-9-6(2-4-7)3-5-8-9;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDGUUGTCKDPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of 1-methylpyrazole

  • Reactants: 1-methyl-1H-pyrazole and 1,2-dichloroethane (DCE)
  • Catalyst/Base: Potassium carbonate or similar base to facilitate nucleophilic substitution
  • Solvent: Polar aprotic solvents such as diethylene glycol dimethyl ether or ethanol under nitrogen atmosphere
  • Temperature: Typically 20–30 °C for controlled addition; reaction may be warmed to 50–70 °C for completion
  • Reaction Time: Several hours (5–7 h) post-addition for full conversion

This reaction results in the formation of 5-(2-chloroethyl)-1-methyl-1H-pyrazole, which is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Formation of Hydrochloride Salt

  • Acid Treatment: Addition of concentrated hydrochloric acid (35–40% mass concentration)
  • Purification: Washing with sodium sulfite, sodium carbonate, and water to remove impurities
  • Drying: Use of anhydrous sodium sulfate to remove residual moisture
  • Isolation: Removal of solvents such as dichloroethane under reduced pressure to yield the pure hydrochloride salt

Detailed Synthetic Procedure and Reaction Conditions

The following table summarizes typical reaction parameters and yields reported in patent and research literature for related pyrazole derivatives, which are applicable to the preparation of this compound.

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
N-alkylation 1-methylpyrazole + 1,2-dichloroethane + K2CO3 + diethylene glycol dimethyl ether 20–30 5–7 75–85 Controlled dropwise addition of DCE under nitrogen
Hydrochloride salt formation Addition of HCl (35–40%) to alkylated product 25–60 1–2 >90 Washing with sodium sulfite and carbonate; drying
Purification Filtration, solvent removal under vacuum Ambient to 50 - - Vacuum distillation to remove residual solvents

Research Findings and Optimization Notes

  • Selectivity and Yield: The use of potassium carbonate as base and diethylene glycol dimethyl ether as solvent affords high selectivity and yields above 80% for the alkylation step.
  • Temperature Control: Maintaining the temperature between 20–30 °C during the addition of hydrogen peroxide or acid in related pyrazole syntheses minimizes side reactions and impurity formation.
  • Purification: Sequential washing with sodium sulfite and sodium carbonate solutions effectively removes residual oxidants and acidic impurities.
  • Scalability: The reaction conditions have been demonstrated in batch reactors under nitrogen atmosphere with consistent reproducibility, suitable for scale-up.

Comparative Analysis with Related Pyrazole Derivatives

While direct preparation methods for this compound are scarce, analogous syntheses of 1-(2-chloroethyl)pyrazoles and their hydrochloride salts provide a reliable framework. For example, dehydrohalogenation of 1-(2-haloethyl)pyrazoles with bases like potassium hydroxide in ethanol has been reported for vinylpyrazole derivatives, indicating the versatility of the chloroethyl intermediate in further transformations.

Summary Table of Key Reaction Parameters

Parameter Value/Range
Starting Material 1-methyl-1H-pyrazole
Alkylating Agent 1,2-dichloroethane
Base Potassium carbonate
Solvent Diethylene glycol dimethyl ether
Reaction Temperature 20–30 °C (alkylation), 50–70 °C (post-reaction)
Hydrochloric Acid Concentration 35–40% mass
Reaction Time 5–7 hours (alkylation), 1–2 hours (acid treatment)
Yield 75–85% (alkylation), >90% (hydrochloride salt)

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 5-(2-azidoethyl)-1-methyl-1H-pyrazole or 5-(2-thiocyanatoethyl)-1-methyl-1H-pyrazole.

    Oxidation: Formation of 5-(2-chloroethyl)-1-methyl-1H-pyrazole sulfoxide or sulfone.

    Reduction: Formation of 5-(2-ethyl)-1-methyl-1H-pyrazole.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It acts as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals. Its reactivity enables the formation of diverse derivatives that can be explored for different applications.

Biological Research

5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride is extensively utilized in biological research to study the effects of alkylating agents on cellular processes. It is employed in experiments aimed at investigating DNA damage and repair mechanisms. The compound's ability to alkylate DNA leads to significant insights into cellular responses to genotoxic stress .

Medicinal Applications

In medicine, derivatives of this compound are being explored for their potential as anticancer agents. The mechanism of action involves alkylation of DNA, resulting in covalent bonding with nucleophilic sites on DNA. This action disrupts DNA replication and transcription, ultimately inhibiting cell division and inducing apoptosis in rapidly dividing cancer cells .

Recent studies have highlighted the anticancer activity of various pyrazole derivatives, showcasing their potential to inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of signaling pathways associated with cancer progression . Furthermore, some research indicates that these compounds may exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Industrial Applications

In industry, this compound finds application in the production of agrochemicals and specialty chemicals. Its versatility allows it to be used in various manufacturing processes where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride involves the alkylation of DNA. The compound forms covalent bonds with the nucleophilic sites on DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in rapidly dividing cells.

Comparison with Similar Compounds

Table 1: Structural Analogs of 5-(2-Chloroethyl)-1-methyl-1H-pyrazole Hydrochloride

Compound Name Molecular Formula Substituents CAS Number Key Differences Reference
1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride C₆H₁₀Cl₂N₂ Methyl at 1-position; chloroethyl at 4-position 1820686-16-5 Substituent position on pyrazole
4-(2-Chloroethyl)-1H-pyrazole C₅H₇ClN₂ Chloroethyl at 4-position; no methyl group 438475-37-7 Lack of methyl group
2-(2-Chloroethyl)-1-methyl-1H-pyrrole C₇H₁₀ClN Pyrrole ring; methyl at 1-position EN300-127196 Heterocycle variation (pyrrole)
Bendamustine Hydrochloride C₁₄H₁₉Cl₂N₃O₂ Benzimidazole core; bis(2-chloroethyl)amino group 1797881-48-1 Larger heterocycle; dual chloroethyl groups

Key Observations :

  • Substituent position on the pyrazole ring (e.g., 4- vs. 5-chloroethyl) influences electronic and steric properties.
  • The presence of a methyl group enhances stability compared to non-methylated analogs (e.g., 4-(2-chloroethyl)-1H-pyrazole) .
  • Heterocycle variations (pyrazole vs. pyrrole or benzimidazole) alter solubility and biological targeting .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Octanol/Water) Solubility Plasma Protein Binding Reference
This compound 160.61 Not reported Predicted high (due to HCl salt) Not studied
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 214.66 ~1.5–2.0 Lipid-soluble 40–60% (cyclohexyl moiety)
Bendamustine Hydrochloride 394.7 ~2.1 Water-soluble (HCl salt) High (>90%)
ACNU (Nitrosourea analog) 309.17 ~0.8 Moderate Low

Key Observations :

  • Chloroethyl-containing nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit lipid solubility , enhancing blood-brain barrier penetration .
  • Ionizable groups (e.g., hydrochloride salts) improve water solubility, as seen in bendamustine and the target compound .
  • Plasma protein binding varies significantly: cyclohexyl groups in nitrosoureas bind extensively, whereas pyrazoles may have lower affinity .

Key Observations :

  • Pyrazole derivatives with chloroethyl groups (e.g., thiopyrimidinones) show antibacterial activity, likely via alkylation of microbial DNA .
  • Nitrosoureas (e.g., bendamustine) rely on alkylation for antitumor effects, with carbamoylating activity increasing toxicity .
  • Optimal therapeutic nitrosoureas balance high alkylation , low carbamoylation , and moderate solubility .

Metabolic and Excretion Profiles

  • Nitrosoureas : Rapid degradation in plasma (half-life ~5–12 minutes) generates reactive chloroethyl and isocyanate species. Renal excretion predominates (72–95% within 24 hours) .
  • Bendamustine : Extensive hepatic metabolism; chloroethyl moieties persist in tumor tissues, enhancing efficacy .
  • Pyrazole analogs : Metabolism unstudied, but chloroethyl groups in related compounds undergo hydrolysis or glutathione conjugation .

Biological Activity

5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound, identified by its CAS number 1797374-16-3, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Pyrazole derivatives are known to influence multiple biological pathways, including:

  • Inhibition of Enzymatic Activity : Pyrazoles can inhibit key enzymes involved in cellular processes, thereby affecting cell proliferation and survival.
  • Anticancer Activity : Research indicates that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression .
  • Antimicrobial Properties : Some studies have suggested that pyrazole derivatives exhibit antibacterial and antifungal activities, potentially through disruption of microbial metabolic pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AnticancerInduces apoptosis in various cancer cell lines, including breast and lung cancers.
AntimicrobialExhibits activity against several bacterial strains.
Anti-inflammatoryPotential to reduce inflammation through modulation of inflammatory mediators.

Anticancer Activity

A study evaluating the anticancer potential of pyrazole derivatives demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines. For instance, compounds with a pyrazole scaffold were tested against MDA-MB-231 (breast cancer) and A549 (lung cancer) cells, revealing IC50 values ranging from 26 µM to 49.85 µM, indicating effective growth inhibition .

Antimicrobial Effects

Research into the antimicrobial properties of pyrazoles has shown promising results. For example, a derivative exhibited potent activity against E. coli and S. aureus, suggesting that modifications to the pyrazole structure can enhance antibacterial efficacy . These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for 5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via alkylation or Vilsmeier-Haack reactions. For example, chloroethyl derivatives can be prepared by reacting 1-methyl-1H-pyrazole with 2-chloroethyl chloride under controlled temperatures (60–80°C) in anhydrous solvents like dichloromethane. Reaction optimization involves monitoring reaction time, stoichiometry, and purification via column chromatography (hexane/ethyl acetate gradients) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

Essential techniques include:

  • IR spectroscopy : Confirm C-Cl stretching (550–750 cm⁻¹) and pyrazole ring vibrations (1470–1510 cm⁻¹) .
  • ¹H/¹³C NMR : Look for methyl group signals (δ 3.8–4.0 ppm for N-CH₃) and chloroethyl chain resonances (δ 2.8–3.2 ppm for CH₂Cl) .
  • Mass spectrometry : Identify molecular ion peaks (e.g., m/z 186 [M⁺]) and fragmentation patterns to validate structural integrity .

Q. How should stability studies be designed to assess the compound’s shelf life under laboratory conditions?

Conduct accelerated stability tests by storing samples at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) to detect impurities. Use kinetic modeling (e.g., Arrhenius equation) to predict long-term stability .

Q. What analytical methods ensure purity and identity in cross-laboratory studies?

Combine HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection (UV 220–280 nm) for purity assessment. Cross-validate results using FTIR and elemental analysis (C, H, N, Cl) to resolve discrepancies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the chloroethyl group in nucleophilic substitution reactions?

Employ isotopic labeling (e.g., ³⁶Cl) or computational DFT calculations to track bond cleavage and transition states. Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents to assess solvent effects .

Q. What strategies are used to establish structure-activity relationships (SAR) for bioactivity?

Synthesize analogs (e.g., replacing chloroethyl with fluoromethyl or varying N-substituents) and evaluate biological activity (e.g., enzyme inhibition assays). Use multivariate regression analysis to correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. How are contradictions in spectral data resolved during structural characterization?

For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign coupling pathways. Cross-reference with X-ray crystallography data (if crystalline) to validate spatial arrangements. Reconcile discrepancies by repeating experiments under standardized conditions .

Q. What computational tools predict synthetic feasibility or metabolic pathways for this compound?

Apply databases like Reaxys or BKMS_METABOLIC to simulate retrosynthetic pathways. Use Schrödinger’s Maestro or Gaussian for docking studies to predict interactions with biological targets (e.g., carbonic anhydrase isoforms) .

Q. How are scale-up challenges addressed without compromising yield or purity?

Optimize batch processes by adjusting mixing rates and temperature gradients. Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Use fractional crystallization or recrystallization (ethanol/water) to maintain purity ≥98% .

Q. What comparative studies highlight functional differences between this compound and its structural analogs?

Compare physicochemical properties (logP, solubility) and reactivity (e.g., hydrolysis rates) with analogs like 5-(4-chlorophenyl)-1-methylpyrazole derivatives. Use principal component analysis (PCA) to cluster compounds based on functional group contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-chloroethyl)-1-methyl-1H-pyrazole hydrochloride
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